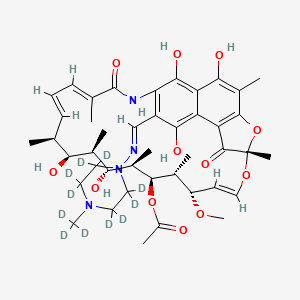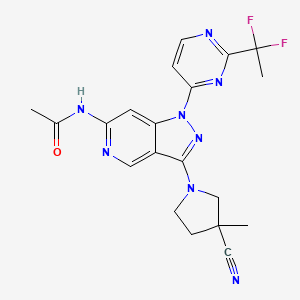
N-Desmethyl Apalutamide-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Desmethyl Apalutamide-d4 is a deuterated form of N-Desmethyl Apalutamide, which is an active metabolite of Apalutamide. Apalutamide is a next-generation androgen receptor inhibitor used in the treatment of non-metastatic castration-resistant prostate cancer. The deuterated form, this compound, is used in scientific research to study the pharmacokinetics and metabolism of Apalutamide and its metabolites.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Desmethyl Apalutamide-d4 involves the deuteration of N-Desmethyl Apalutamide. The process typically includes the following steps:
Deuteration: The introduction of deuterium atoms into the N-Desmethyl Apalutamide molecule. This can be achieved using deuterated reagents such as deuterated solvents or deuterated hydrogen gas.
Purification: The deuterated product is purified using techniques such as chromatography to ensure the desired level of deuteration and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large-scale deuteration using industrial-grade deuterated reagents.
High-Performance Liquid Chromatography (HPLC): Used for the purification and isolation of the deuterated compound.
Quality Control: Ensuring the consistency and purity of the product through rigorous quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
N-Desmethyl Apalutamide-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the compound to lower oxidation state products.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation Reagents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction Reagents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution Reagents: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction may produce lower oxidation state derivatives.
Wissenschaftliche Forschungsanwendungen
N-Desmethyl Apalutamide-d4 is used in various scientific research applications, including:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of Apalutamide and its metabolites.
Metabolism Studies: Investigating the metabolic pathways and the role of cytochrome P450 enzymes in the metabolism of Apalutamide.
Drug-Drug Interactions: Evaluating the potential interactions between Apalutamide and other drugs.
Biological Research: Understanding the biological effects and mechanisms of action of Apalutamide and its metabolites.
Clinical Research: Supporting clinical trials and studies related to prostate cancer treatment.
Wirkmechanismus
N-Desmethyl Apalutamide-d4 exerts its effects by inhibiting the androgen receptor. The mechanism involves:
Binding to Androgen Receptor: The compound binds to the ligand-binding domain of the androgen receptor.
Inhibition of Nuclear Translocation: Prevents the translocation of the androgen receptor to the nucleus.
Blocking DNA Binding: Inhibits the binding of the androgen receptor to androgen response elements on DNA.
Transcriptional Repression: Suppresses the transcription of androgen-responsive genes, thereby inhibiting the growth of prostate cancer cells.
Vergleich Mit ähnlichen Verbindungen
N-Desmethyl Apalutamide-d4 is compared with other similar compounds, such as:
N-Desmethyl Apalutamide: The non-deuterated form, which has similar pharmacological activity but different pharmacokinetic properties.
Enzalutamide: Another androgen receptor inhibitor used in prostate cancer treatment, with a different chemical structure and mechanism of action.
Bicalutamide: An older androgen receptor inhibitor with a different efficacy and safety profile.
Uniqueness
This compound is unique due to its deuterated nature, which provides advantages in pharmacokinetic studies by allowing for more precise tracking and analysis of the compound’s metabolism and distribution.
Eigenschaften
Molekularformel |
C20H13F4N5O2S |
|---|---|
Molekulargewicht |
467.4 g/mol |
IUPAC-Name |
4-[7-[6-cyano-5-(trifluoromethyl)pyridin-3-yl]-1,1,3,3-tetradeuterio-8-oxo-6-sulfanylidene-5,7-diazaspiro[3.4]octan-5-yl]-2-fluorobenzamide |
InChI |
InChI=1S/C20H13F4N5O2S/c21-14-7-10(2-3-12(14)16(26)30)29-18(32)28(17(31)19(29)4-1-5-19)11-6-13(20(22,23)24)15(8-25)27-9-11/h2-3,6-7,9H,1,4-5H2,(H2,26,30)/i4D2,5D2 |
InChI-Schlüssel |
BAANHOAPFBHUDX-CQOLUAMGSA-N |
Isomerische SMILES |
[2H]C1(CC(C12C(=O)N(C(=S)N2C3=CC(=C(C=C3)C(=O)N)F)C4=CC(=C(N=C4)C#N)C(F)(F)F)([2H])[2H])[2H] |
Kanonische SMILES |
C1CC2(C1)C(=O)N(C(=S)N2C3=CC(=C(C=C3)C(=O)N)F)C4=CC(=C(N=C4)C#N)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



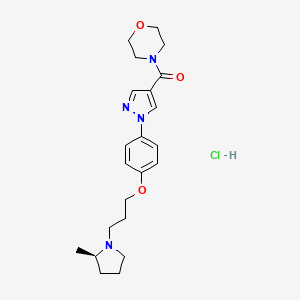

![1-(3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-3-((3,4-dimethoxyphenethyl)amino)propan-1-one](/img/structure/B12375656.png)
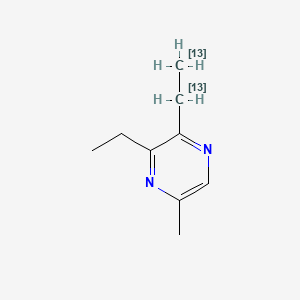
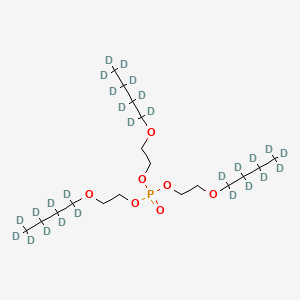
![4-[2-[4-[[1-[4-[(1S)-1-cyclopropyloxy-2-hydroxy-1-phenylethyl]-6-(1,5-dimethyl-6-oxopyridin-3-yl)quinazolin-2-yl]piperidin-4-yl]methyl]piperazin-1-yl]-2-oxoethoxy]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B12375669.png)
![N-[(2S)-1-[[(1S)-2-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-cyclohexyl-2-oxoethyl]amino]-3-cyclohexyl-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B12375674.png)
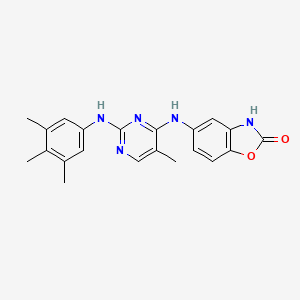
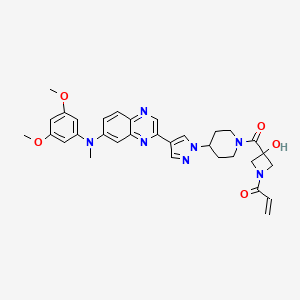
![1-[7-[6-ethenyl-8-ethoxy-7-(5-methyl-1H-indazol-4-yl)-2-(1-methylpiperidin-4-yl)oxyquinazolin-4-yl]-2,7-diazaspiro[3.5]nonan-2-yl]prop-2-en-1-one](/img/structure/B12375681.png)
![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2R)-6-amino-1-[8-aminooctyl-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-amino-4-methylsulfonylbutanoyl]amino]-5-oxopentanoic acid](/img/structure/B12375688.png)
